3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Overview
Description
The compound “3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, along with the cyclopropylmethylamino and 4-nitrophenyl groups attached at the 3 and 1 positions of the ring, respectively . The stereochemistry of the molecule could be influenced by the spatial orientation of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could undergo various reactions, including functionalization or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the nitro group could influence its reactivity and the presence of the pyrrolidine ring could influence its solubility and stability .Scientific Research Applications
Chemical Synthesis and Biochemical Evaluation
- Compounds structurally similar to 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione have been explored for their inhibitory activity in biochemical assays. For instance, analogues based on phenylpyrrolidine-2,5-dione have been synthesized and evaluated for their inhibitory activity towards enzymes like human placental aromatase and bovine adrenal cholesterol side chain cleavage (Daly, Jones, Nicholls, Smith, Rowlands, & Bunnett, 1986).
Acylation and Synthesis of Derivatives
- The chemical structure of pyrrolidine-2,4-diones, similar to 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione, allows for acylation reactions. These compounds are synthesized from α-amino acid esters and have shown the potential for further chemical manipulation (Jones, Begley, Peterson, & Sumaria, 1990).
Pharmacological Research
- Derivatives of pyrrolidine-2,5-dione have been studied for their potential as pharmacological agents, particularly as inhibitors of enzymes such as type 2 5α-reductase. This indicates a possible avenue for the exploration of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione in similar contexts (Nolan, Evans, Smith, Ahmadi, Nicholls, & Hewlins, 1997).
Antibacterial Activity
- Some pyrrolidine derivatives have demonstrated moderate antibacterial activity, which suggests the potential of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione in antibacterial research (Angelov, Terziyska, & Georgiev, 2023).
Herbicidal Activities
- Novel pyrrolidine derivatives have been synthesized and evaluated for herbicidal activities, indicating another potential application area for 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione (Zhu, Zhang, Yuan, Xie, Xu, Zou, & Yang, 2013).
Antioxidant Activity
- Research into the antioxidant activity of aminomethyl derivatives of pyrrolidine-2,5-dione, including ethosuximide and pufemide, suggests that similar derivatives of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione could also be explored for potential antioxidant properties (Hakobyan, Hovasyan, Hovakimyan, Melkonyan, Pagutyan, Panosyan, & Gevorgyan, 2020).
Future Directions
properties
IUPAC Name |
3-(cyclopropylmethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13-7-12(15-8-9-1-2-9)14(19)16(13)10-3-5-11(6-4-10)17(20)21/h3-6,9,12,15H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVWSFBEAZLFSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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